![molecular formula C29H29ClF5N3O4 B12478464 N-{3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}-3,4,5-triethoxybenzamide](/img/structure/B12478464.png)
N-{3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}-3,4,5-triethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-Chloro-4-[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]phenyl}-3,4,5-triethoxybenzamide is a complex organic compound that features a combination of chlorinated, fluorinated, and ethoxylated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-chloro-4-[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]phenyl}-3,4,5-triethoxybenzamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2,3,4,5,6-pentafluorobenzene with piperazine under controlled conditions to form the pentafluorophenylpiperazine intermediate.
Chlorination: The intermediate is then subjected to chlorination to introduce the chlorine atom at the desired position on the aromatic ring.
Coupling Reaction: The chlorinated intermediate is then coupled with 3,4,5-triethoxybenzoic acid or its derivatives using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{3-Chloro-4-[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]phenyl}-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its fluorinated and chlorinated aromatic rings may impart unique properties to materials, such as increased thermal stability and resistance to degradation.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential binding affinity to various biomolecules.
Mechanism of Action
The mechanism of action of N-{3-chloro-4-[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]phenyl}-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites, where it can modulate the activity of the target molecule. This modulation can result in various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- N-{3-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}-3,4,5-triethoxybenzamide
- N-{3-Chloro-4-[4-(2,3,4,5-tetrafluorophenyl)piperazin-1-yl]phenyl}-3,4,5-triethoxybenzamide
Uniqueness
N-{3-Chloro-4-[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]phenyl}-3,4,5-triethoxybenzamide is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications requiring high specificity and stability.
Properties
Molecular Formula |
C29H29ClF5N3O4 |
|---|---|
Molecular Weight |
614.0 g/mol |
IUPAC Name |
N-[3-chloro-4-[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]phenyl]-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C29H29ClF5N3O4/c1-4-40-20-13-16(14-21(41-5-2)28(20)42-6-3)29(39)36-17-7-8-19(18(30)15-17)37-9-11-38(12-10-37)27-25(34)23(32)22(31)24(33)26(27)35/h7-8,13-15H,4-6,9-12H2,1-3H3,(H,36,39) |
InChI Key |
SMBSWTBQCANXJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=C(C(=C(C(=C4F)F)F)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B12478389.png)
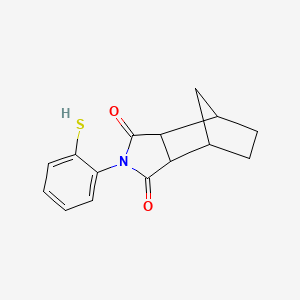
![N-({2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(propan-2-yloxy)propan-1-amine](/img/structure/B12478409.png)
methanone](/img/structure/B12478417.png)
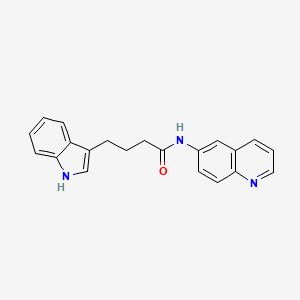
![3-bromo-4-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12478424.png)
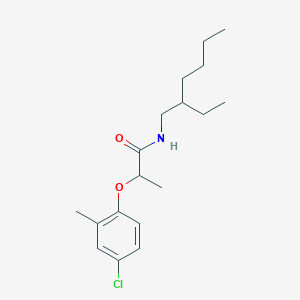
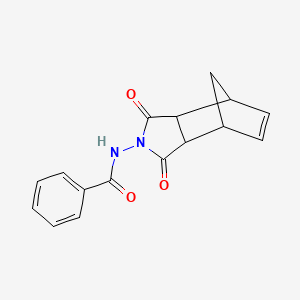
![ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-nitro-1H-indole-2-carboxylate](/img/structure/B12478441.png)
![N-(4-iodo-2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12478444.png)
![6-{4-[(3-methylbenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12478446.png)
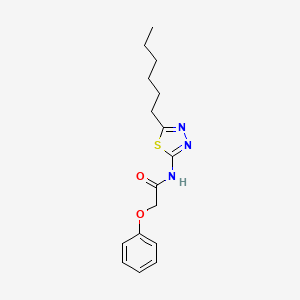
![2,4-diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol](/img/structure/B12478459.png)
![2-[methyl(methylsulfonyl)amino]-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B12478460.png)
